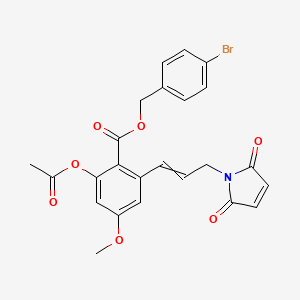
5-Amino-1-(5-chloro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Übersicht
Beschreibung
5-Amino-1-(5-chloro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a chemical compound with the molecular formula C11H9ClN4 . It is also known by its synonyms 1H-Pyrazole-4-carbonitrile, 5-amino-1-(5-chloro-2-methylphenyl)- .
Physical And Chemical Properties Analysis
The molecular weight of 5-Amino-1-(5-chloro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile is 232.67 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Crystal and Molecular Structure
The crystal and molecular structure of closely related compounds to 5-Amino-1-(5-chloro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile reveals their potential in forming stable crystal structures due to intermolecular interactions. These findings contribute to the understanding of the structural characteristics and stabilization mechanisms of such compounds (Fathima et al., 2014).
Synthesis and Reactivity
Research has also explored the synthesis and unexpected formation of pyrazolopyrimidines during attempts to obtain tetrazoles from carbonitriles. This highlights the compound's reactivity and its potential use in synthesizing novel organic structures (Faria et al., 2013).
Anti-Inflammatory Activity
Some derivatives of pyrazole carbonitriles, including those similar to the compound of interest, have been studied for their anti-inflammatory activity. This research has led to the development of new compounds with potential therapeutic applications (El-Dean et al., 2016).
Corrosion Inhibition
Pyrazole derivatives have been investigated for their effectiveness as corrosion inhibitors for metals in acidic environments. This application is crucial for protecting industrial equipment and infrastructure from corrosion damage (Yadav et al., 2016).
Antimicrobial Activity
The synthesis of novel Schiff bases from pyrazole derivatives, including structures related to 5-Amino-1-(5-chloro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile, has shown promising antimicrobial activity. These compounds offer potential for developing new antimicrobial agents (Puthran et al., 2019).
Spectral Property Enhancement
Studies have also focused on the interaction of pyrazole carbonitriles with fullerene molecules, aiming to enhance the spectral properties of these compounds. Such enhancements could have implications in materials science and nanotechnology applications (Research on Chemical Intermediates, 2022).
Eigenschaften
IUPAC Name |
5-amino-1-(5-chloro-2-methylphenyl)-3-methylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4/c1-7-3-4-9(13)5-11(7)17-12(15)10(6-14)8(2)16-17/h3-5H,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVYOQKLVJFRCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=C(C(=N2)C)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,7A-Dimethylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1h)-one hydrochloride](/img/structure/B1413642.png)


![(1R*,6S*)-3-Oxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B1413648.png)
![tert-Butyl 3-([(2-hydroxyethyl)amino]methyl)-2,5-dihydro-1h-pyrrole-1-carboxylate](/img/structure/B1413651.png)

![3-Fluoro-N-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B1413653.png)


![(4S)-4-Methyl-3,4-dihydro-2H-pyrido[3,4-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1413658.png)



